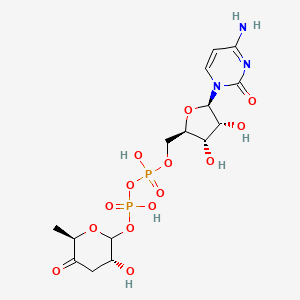

CDP-4-dehydro-3,6-dideoxy-D-glucose

Description

Properties

Molecular Formula |

C15H23N3O14P2 |

|---|---|

Molecular Weight |

531.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8-,9-,11-,12-,13-,14?/m1/s1 |

InChI Key |

DATWFRMXXZBEPM-DJVIQRSOSA-N |

SMILES |

CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |

Isomeric SMILES |

C[C@@H]1C(=O)C[C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |

Canonical SMILES |

CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research Applications

CDP-4-dehydro-3,6-dideoxy-D-glucose serves as a crucial substrate in various enzymatic reactions involved in the biosynthesis of nucleotide sugars. Its applications can be categorized as follows:

-

Nucleotide Sugar Synthesis :

- The compound is integral to the synthesis of nucleotide sugars, which are essential for glycosylation processes in cells. Understanding its role can provide insights into metabolic pathways involving carbohydrates and nucleotides.

-

Biosynthesis of Lipopolysaccharides :

- It plays a critical role in the biosynthesis of lipopolysaccharides (LPS) found in gram-negative bacteria. LPS are vital for bacterial cell wall integrity and are implicated in pathogenicity and immune responses. Research on this compound can help identify potential antibiotic targets by elucidating the mechanisms of bacterial infection.

- Enzymatic Reactions :

Medical Research Implications

The medical applications of this compound are primarily focused on its potential to inform antibiotic development:

-

Antibiotic Targets :

- By studying the biochemical pathways involving this compound, researchers aim to identify new targets for antibiotic therapy against resistant bacterial strains. The insights gained from its role in LPS biosynthesis could lead to novel strategies for combating infections caused by gram-negative bacteria .

-

Pathogenic Mechanisms :

- Understanding how this compound participates in bacterial metabolism can shed light on pathogenic mechanisms, facilitating the development of therapeutics that disrupt these processes.

Industrial Applications

While this compound is not widely utilized in industrial applications due to its specialized nature, it has potential implications in biotechnology:

-

Biotechnological Innovations :

- The compound's role in nucleotide sugar metabolism can influence industrial biotechnology processes where carbohydrate modifications are necessary. This could include applications in the production of glycoproteins or polysaccharides with specific functionalities.

- Synthetic Biology :

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- A study examining the enzymatic pathways for synthesizing 3,6-dideoxyhexoses demonstrated that this compound is a substrate for specific enzymes involved in these biosynthetic processes. This research provides insights into how modifications to this compound can affect enzyme activity and product formation .

- Another investigation into the biosynthetic pathway of abequose revealed that this compound is a precursor for this sugar, emphasizing its importance in carbohydrate metabolism within certain bacterial species .

Q & A

Q. What are the key enzymatic pathways involving CDP-4-dehydro-3,6-dideoxy-D-glucose in nucleotide sugar metabolism?

this compound is a precursor in the biosynthesis of rare deoxy sugars, such as abequose and tyvelose, which are critical components of bacterial lipopolysaccharides (LPS). The enzyme this compound:NAD(P)+3-oxidoreductase (EC 1.1.1.xxx ) catalyzes its formation through a two-step mechanism:

- Step 1 : Pyridoxamine phosphate forms an adduct with CDP-4-dehydro-6-deoxyglucose, removing the 3-hydroxy group.

- Step 2 : NAD(P)H reduces the intermediate, releasing the final product . This pathway is cataloged in the KEGG database under nucleotide sugar metabolism (ko00520) .

Q. How can this compound be synthesized and purified for in vitro studies?

- Synthesis : Chemical synthesis involves regioselective deoxygenation of CDP-D-glucose using enzymatic cascades (e.g., DesII, a radical SAM enzyme) or chemical reagents like sodium borohydride.

- Purification : Reverse-phase HPLC (C18 column) with UV detection at 260 nm (for the CDP moiety) is recommended. Confirmation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry .

Q. What analytical methods are suitable for detecting this compound in complex biological matrices?

Advanced Research Questions

Q. How do isotopic labeling studies (e.g., ²H, ¹³C) elucidate the mechanistic role of radical SAM enzymes like DesII in this compound biosynthesis?

Deuterium labeling at the C-3 position of TDP-4-amino-4,6-dideoxy-D-glucose (substrate for DesII) revealed hydrogen abstraction during deamination. Combined with EPR spectroscopy, this confirmed the radical-mediated mechanism. Key steps:

- Radical initiation : [4Fe-4S] cluster activates SAM to generate a 5'-deoxyadenosyl radical.

- Substrate activation : Radical abstracts a hydrogen from C-3, enabling deamination.

- Kinetic analysis : Steady-state kinetics (kcat = 2.1 min⁻¹, KM = 12 µM for SAM) .

Q. What experimental strategies address contradictions in structural characterization data for this compound derivatives?

Discrepancies in NMR or MS data often arise from:

- LPS contamination : Use β-elimination or protease digestion to isolate glycans .

- Tautomerism : Employ dynamic NMR at varying temperatures (e.g., 25–60°C) to resolve equilibrium states.

- Isotopic interference : Use ¹³C-enriched substrates to distinguish overlapping signals .

Q. How can researchers design experiments to study the substrate flexibility of enzymes involved in this compound metabolism?

- Substrate analogs : Synthesize fluorinated (e.g., 4-deoxy-4-fluoro-D-glucose) or thio-modified derivatives.

- Enzyme kinetics : Compare kcat/KM values for native vs. analog substrates.

- Structural biology : Perform X-ray crystallography or cryo-EM to map active-site interactions .

Q. What role does this compound play in bacterial virulence, and how can this be modeled experimentally?

- Genetic knockout : Delete biosynthetic genes (e.g., rfbE) in pathogens like Salmonella to assess LPS integrity and host immune evasion.

- Animal models : Compare survival rates in wild-type vs. mutant strains using murine infection models.

- In vitro assays : Measure Toll-like receptor (TLR) activation using purified LPS variants .

Methodological Challenges and Solutions

Q. How can researchers mitigate interference from pyridoxamine phosphate adducts during enzyme activity assays?

- Chromatographic separation : Use anion-exchange chromatography to isolate the enzyme-substrate complex.

- Fluorescent tagging : Label pyridoxamine phosphate with dansyl chloride for real-time monitoring .

Q. What statistical frameworks are recommended for analyzing contradictory data in glycomics studies?

Q. How do radical SAM enzymes like DesII maintain catalytic efficiency under varying redox conditions?

- Redox titration : Monitor [4Fe-4S] cluster stability using UV-vis spectroscopy (A400 nm).

- Flavodoxin systems : Couple with NADPH/flavodoxin reductase to sustain reducing equivalents.

- Kinetic modeling : Use Michaelis-Menten equations adjusted for non-competitive inhibition by oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.